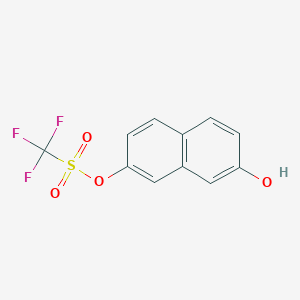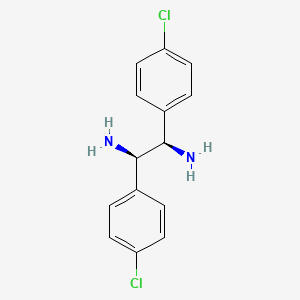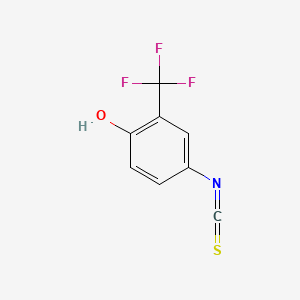
4-Isothiocyanato-2-(trifluoromethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isothiocyanato-2-(trifluoromethyl)phenol is an organic compound characterized by the presence of an isothiocyanate group (-N=C=S) and a trifluoromethyl group (-CF3) attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiocyanato-2-(trifluoromethyl)phenol typically involves the reaction of 4-trifluoromethylphenyl isothiocyanate with appropriate reagents under controlled conditions. One common method includes the use of thiophosgene and aniline derivatives in the presence of a base to form the isothiocyanate group . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. This method allows for better control over temperature, pressure, and reaction time, resulting in a more efficient and scalable production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Isothiocyanato-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones, while reduction reactions can convert the isothiocyanate group to amines.
Addition Reactions: The compound can react with nucleophiles, such as amines and alcohols, to form addition products.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include thiourea derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Isothiocyanato-2-(trifluoromethyl)phenol has a wide range of scientific research applications, including:
Biology: The compound is used in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Isothiocyanato-2-(trifluoromethyl)phenol involves the reactivity of the isothiocyanate group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of enzymes and other proteins, making it useful in biochemical studies and drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Isothiocyanato-2-(trifluoromethyl)benzonitrile: Similar in structure but with a nitrile group instead of a phenol group.
4-(Trifluoromethyl)phenyl isothiocyanate: Lacks the hydroxyl group present in 4-Isothiocyanato-2-(trifluoromethyl)phenol.
Uniqueness
This compound is unique due to the presence of both the isothiocyanate and trifluoromethyl groups on a phenol ring
Eigenschaften
Molekularformel |
C8H4F3NOS |
|---|---|
Molekulargewicht |
219.19 g/mol |
IUPAC-Name |
4-isothiocyanato-2-(trifluoromethyl)phenol |
InChI |
InChI=1S/C8H4F3NOS/c9-8(10,11)6-3-5(12-4-14)1-2-7(6)13/h1-3,13H |
InChI-Schlüssel |
ANYRRJXKHKUNCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N=C=S)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


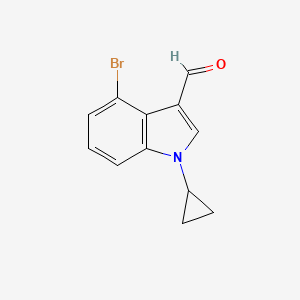

![6-Amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]hexanoic acid;formic acid](/img/structure/B13851943.png)
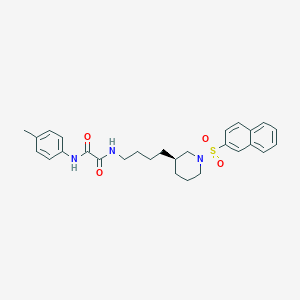
![2-(((3aR,4R,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B13851962.png)
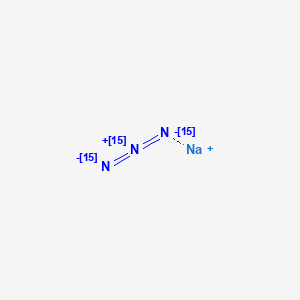
![(2R,3S)-3-[(5-amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol](/img/structure/B13851994.png)
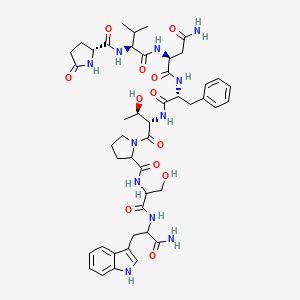
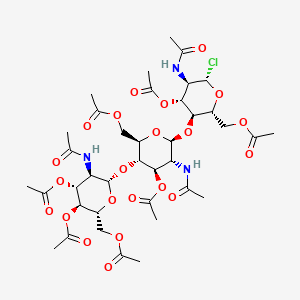
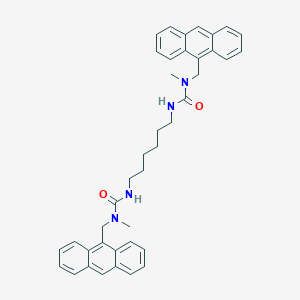
![2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran (cis/trans mixture)](/img/structure/B13852022.png)
